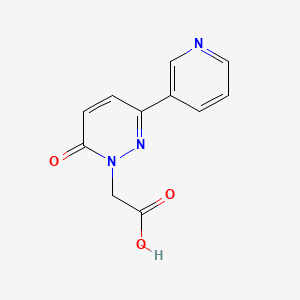

(6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid

Description

(6-oxo-3-pyridin-3-ylpyridazin-1(6H)-yl)acetic acid is a pyridazine derivative featuring a pyridin-3-yl substituent at position 3 and an acetic acid moiety at position 1 of the pyridazinone core. This compound is cataloged as a specialty chemical in organic synthesis and life science research .

Properties

IUPAC Name |

2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-10-4-3-9(8-2-1-5-12-6-8)13-14(10)7-11(16)17/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZCXTVWAHKWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach Using Hydrazones and 4-Thiazolidinones (High-Pressure Q-Tube Method)

A recent innovative method involves cyclocondensation reactions between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals under high-pressure conditions using a Q-Tube reactor. This method is environmentally benign, offers higher yields, shorter reaction times, and safer conditions compared to conventional heating or microwave methods.

- Synthesis of 4-thiazolidinones: Aromatic or heteroaromatic amines react with chloroacetyl chloride to form chloroacetyl derivatives, which are then converted to 4-thiazolidinones by reaction with ammonium thiocyanate under pressurized conditions.

- Cyclocondensation Reaction: 4-thiazolidinones react with 3-oxo-2-arylhydrazonopropanals in acetic acid with anhydrous sodium acetate as an additive at elevated temperatures (150–170 °C) in a Q-Tube reactor, yielding pyridazine derivatives in high yields (86–98%).

Reaction Conditions and Yields:

| Entry | Solvent | Additive | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 9 | AcOH | AcONa | 150 | 30 | 86 |

| 10 | AcOH | AcONa | 160 | 30 | 92 |

| 11 | AcOH | AcONa | 170 | 25 | 98 |

Note: AcOH = acetic acid; AcONa = sodium acetate

This method is applicable to a range of 4-thiazolidinones and arylhydrazonopropanals, demonstrating good substrate scope and reproducibility.

The reaction proceeds via two successive condensations:

- Enolization of the 4-thiazolidinone followed by nucleophilic addition to the aldehyde carbonyl of the hydrazonal.

- Intramolecular nucleophilic attack by the hydrazine nitrogen on the 4-thiazolidinone carbonyl, followed by dehydration to form the pyridazine ring.

This approach, while reported for thiazolo[4,5-c]pyridazine derivatives, provides a conceptual framework for preparing related pyridazinone derivatives, including those substituted with pyridinyl groups.

Hydrolysis of Ethyl Pyridazinone Acetate Esters

Another widely used method involves the synthesis of ethyl 2-(6-oxo-3-pyridin-3-ylpyridazin-1(6H)-yl)acetate derivatives followed by alkaline hydrolysis to yield the corresponding acetic acid.

- Ethyl ester precursors are prepared by condensation of pyridazine intermediates with ethyl bromoacetate or similar alkylating agents.

- Hydrolysis is performed using sodium hydroxide (NaOH) in ethanol at elevated temperatures (around 80 °C) for several hours.

- The reaction mixture is then acidified with hydrochloric acid (HCl) to precipitate the free acid.

- The product is purified by recrystallization from ethanol or methanol.

| Step | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 6 N NaOH, ethanol, 353 K, 4 h | Conversion of ester to acid |

| Acidification | 6 N HCl | Precipitation of acetic acid |

| Recrystallization | Ethanol or methanol, room temp | Pure (6-oxo-3-pyridin-3-ylpyridazin-1(6H)-yl)acetic acid crystals |

This method is straightforward, scalable, and yields high-purity products suitable for further pharmacological studies.

Direct Synthesis via Pyridazine Ring Construction

The pyridazine ring can be constructed directly by cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds bearing pyridinyl substituents.

- Condensation of 3-pyridinyl-substituted β-diketones or β-ketoesters with hydrazine hydrate.

- Cyclization under reflux in ethanol or acetic acid.

- Isolation of the pyridazinone intermediate.

- Subsequent functionalization at the 1-position with acetic acid substituents via alkylation or direct substitution.

While detailed protocols for this exact compound are limited, this classical approach is well-documented for related pyridazinone derivatives and can be adapted for the target compound.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| High-pressure Q-Tube Cyclocondensation | Uses 4-thiazolidinones & hydrazonals, high pressure, acetic acid solvent | High yields (up to 98%), environmentally benign, short reaction times | Requires specialized Q-Tube reactor equipment |

| Ester Hydrolysis | Hydrolysis of ethyl acetate esters with NaOH | Simple, scalable, well-established | Requires prior ester synthesis step |

| Direct Pyridazine Ring Formation | Cyclization of hydrazines with β-dicarbonyls | Classical method, versatile | May require multiple purification steps |

Research Findings and Notes

- The Q-Tube high-pressure method significantly improves yield and reproducibility compared to conventional reflux or microwave methods.

- The use of anhydrous sodium acetate as an additive and acetic acid as solvent is critical for optimal cyclocondensation yields.

- Hydrolysis of ester precursors provides a reliable route to the free acid with high purity, suitable for crystallographic and pharmacological studies.

- Polymorphism and crystal structure studies indicate that the compound can form multiple crystalline forms depending on the solvent and crystallization conditions, which is important for formulation.

- The compound’s synthesis and purification have been optimized to avoid impurities and ensure consistent physicochemical properties.

Chemical Reactions Analysis

Types of Reactions: (6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxylated products.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine or pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with varying biological activities.

Scientific Research Applications

(6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (6-oxo-3-pyridin-3-ylpyridazin-1(6H)-yl)acetic acid with four analogs:

*Estimated using computational tools due to lack of experimental data.

Key Observations:

- Core Heterocycle: The pyridazinone core in the target compound differs from pyridine (), benzoxazole (), and pyrazolo-pyridine (), affecting electronic properties and binding interactions.

- Substituents : The pyridin-3-yl group may enhance π-π stacking in biological targets, while the acetic acid moiety improves solubility. Chlorine in increases lipophilicity and reactivity, whereas thiophene in adds aromatic bulk .

- Molecular Weight : The target compound (231 Da) is mid-sized compared to smaller analogs (e.g., 153 Da in ) and larger derivatives like (367 Da), influencing pharmacokinetics and blood-brain barrier penetration.

Biological Activity

Overview

(6-oxo-3-pyridin-3-ylpyridazin-1(6{H})-yl)acetic acid is a heterocyclic compound characterized by the presence of both pyridazine and pyridine rings. This unique structural feature positions it as a promising candidate in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound has garnered attention for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

- IUPAC Name : 2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetic acid

- Molecular Formula : CHNO

- Molecular Weight : 231.21 g/mol

- CAS Number : 1105192-67-3

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating their functions. Additionally, it may trigger signaling pathways that lead to various biological effects, including:

- Enzyme Inhibition : Potential as an inhibitor of enzymes involved in inflammatory responses.

- Receptor Interaction : Modulation of receptors linked to cancer cell proliferation.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, in a study involving human breast cancer cells, treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In laboratory settings, it demonstrated effectiveness against several bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies

-

Anti-inflammatory Effects :

- A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its therapeutic potential in managing chronic inflammatory conditions.

-

Anticancer Activity :

- In research conducted on human lung cancer cells, the compound was found to inhibit cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyridazinone derivatives | Contains pyridazine core | Anti-inflammatory, anticancer |

| Pyridine derivatives | Contains pyridine ring | Antimicrobial, analgesic |

| (6-Oxo-3-pyridin-3-ylpyridazin)acetic acid | Dual-ring system | Unique profile with enhanced enzyme inhibition |

The dual-ring structure of this compound allows for diverse functionalization compared to other similar compounds, enhancing its versatility as a scaffold for drug development.

Q & A

Basic Research Question

- NMR spectroscopy : 1H NMR identifies proton environments (e.g., pyridazine ring protons at δ 7.2–8.5 ppm; acetic acid CH2 at δ 3.8–4.2 ppm) .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds in amide derivatives .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Contradictions (e.g., varying IC50 values for enzyme inhibition) are addressed by:

- Standardized assays : Replicating experiments under uniform conditions (pH 7.4, 37°C) .

- Structural analogs comparison : Analyzing activity trends using analogs (e.g., thiophene vs. phenyl substituents) (Table 1) .

- Meta-analysis : Pooling data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .

Table 1 : Bioactivity of Structural Analogs

| Substituent (Position 3) | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Thiophen-2-yl | Leukocyte Elastase | 0.12 | |

| Phenyl | COX-2 | 1.8 | |

| 4-Methoxyphenyl | N/A | Inactive |

What are the primary biological targets of this compound, and how are they identified?

Basic Research Question

The compound targets enzymes involved in inflammatory pathways:

- COX-2 inhibition : Assessed via competitive ELISA using celecoxib as a positive control .

- Elastase inhibition : Measured fluorometrically with substrate Boc-Ala-Pro-Nva-SBzl .

- Cellular assays : THP-1 macrophage models validate anti-inflammatory activity via TNF-α suppression .

What experimental designs are optimal for elucidating enzyme inhibition mechanisms?

Advanced Research Question

- Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Docking simulations : Molecular docking (AutoDock Vina) predicts binding poses in COX-2 active sites .

- Site-directed mutagenesis : Validates key residues (e.g., Arg120 in COX-2) critical for binding .

Which solvents and reaction conditions maximize yield during synthesis?

Basic Research Question

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acetylation steps .

- Temperature control : Pyridazinone formation requires 60–80°C to avoid side reactions .

- Catalysts : Pd/C (10% wt) for hydrogenation steps under 1 atm H2 .

How can reaction yields be optimized while minimizing by-product formation?

Advanced Research Question

- DoE (Design of Experiments) : Multivariate analysis optimizes parameters (e.g., solvent ratio, temp.) .

- In-situ monitoring : ReactIR tracks intermediate formation to abort reactions at by-product thresholds .

- Green chemistry : Microwave-assisted synthesis reduces reaction time and energy use .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

- Thermal stability : Decomposition >150°C (TGA analysis) .

- Photostability : Degrades under UV light; store in amber vials at -20°C .

- Hydrolytic stability : Stable in pH 4–8 buffers; degrades in strong acids/bases .

How can computational methods predict interactions with biological targets?

Advanced Research Question

- QSAR models : Correlate substituent Hammett constants (σ) with bioactivity .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.